molecular formula C8H5BrClFO B15202081 1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one

1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one

Cat. No.: B15202081
M. Wt: 251.48 g/mol
InChI Key: ROXSPXPTNREQSD-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one is a halogenated aromatic ketone with the molecular formula C₈H₅BrClFO. Its structure features a bromine atom at the 5-position, chlorine at the 2-position, and fluorine at the 4-position of the benzene ring, attached to an acetyl group. The electron-withdrawing halogens influence its electronic properties, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C8H5BrClFO

Molecular Weight

251.48 g/mol

IUPAC Name

1-(5-bromo-2-chloro-4-fluorophenyl)ethanone

InChI

InChI=1S/C8H5BrClFO/c1-4(12)5-2-6(9)8(11)3-7(5)10/h2-3H,1H3

InChI Key

ROXSPXPTNREQSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of 4-chloro-2-fluoroacetophenone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Another method involves the Friedel-Crafts acylation of 5-bromo-2-chloro-4-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of 1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one often involves large-scale bromination and acylation reactions. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Ethanones

1-(5-Bromo-2-fluorophenyl)ethanone (CAS 198477-89-3)
  • Key Differences : Lacks the chlorine substituent, reducing steric hindrance and electron-withdrawing effects.
  • Impact: Lower molecular weight (243.47 g/mol vs.
1-(4-Bromo-2,6-difluorophenyl)ethanone (CAS 746630-34-2)
  • Structure : Bromine at 4-position, fluorines at 2- and 6-positions.
  • Key Differences : Differs in halogen positioning; additional fluorine increases lipophilicity but reduces electronic polarization compared to the target compound’s chloro-fluoro pairing.
  • Reactivity : Enhanced deactivation of the aromatic ring may slow electrophilic substitution reactions compared to the target compound .
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one (CAS 123418-66-6)
  • Structure : Bromine and chlorine on a thiophene ring instead of benzene.
  • Key Differences : Thiophene’s sulfur atom introduces π-electron richness, altering electronic properties and conjugation. Molecular weight is 239.52 g/mol , lower than the target compound due to the smaller heterocyclic ring .

Heterocyclic and Polycyclic Analogs

1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one
  • Structure : Piperazine substituent at the 4-position.
  • Key Differences : The basic nitrogen in piperazine enhances solubility in polar solvents, contrasting with the hydrophobic halogens in the target compound. This derivative is more suited for neurological drug development due to its amine functionality .
1-(2,7-Dichloro-9H-fluoren-4-yl)ethan-1-one
  • Structure : Dichlorinated fluorene backbone.
  • Key Differences : The polycyclic fluorene system increases rigidity and π-stacking capability, making it useful in organic electronics. The absence of bromine and fluorine reduces halogen-specific interactions .

Functionalized Derivatives

1-(3-Hydroxyphenyl)ethan-1-one
  • Structure : Hydroxyl group at the 3-position.
  • Key Differences : The electron-donating -OH group deactivates the ketone toward nucleophilic attack, unlike the electron-withdrawing halogens in the target compound. This derivative is more reactive in oxidation reactions .
1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzoimidazo-triazol-4-yl)ethan-1-one
  • Structure : Complex benzimidazo-triazole core with bromophenyl and thiophenyl groups.
  • Key Differences : The extended conjugated system enhances UV absorption and fluorescence, suitable for optoelectronic applications. The target compound’s simpler structure offers easier synthetic modification .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one C₈H₅BrClFO 262.48 Br (5), Cl (2), F (4) Pharmaceutical intermediates
1-(5-Bromo-2-fluorophenyl)ethanone C₈H₆BrFO 243.47 Br (5), F (2) Organic synthesis
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one C₆H₄BrClOS 239.52 Br (5), Cl (4) (thiophene ring) Materials science
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one C₁₃H₁₇N₂O 217.29 Piperazine (4) Neurological drug candidates
1-(2,7-Dichloro-9H-fluoren-4-yl)ethan-1-one C₁₅H₁₀Cl₂O 277.15 Cl (2,7) (fluorene ring) Organic semiconductors

Key Findings from Research

Electronic Effects: The target compound’s trifunctional halogenation creates a strong electron-deficient aromatic system, enhancing its reactivity in cross-coupling reactions compared to mono- or dihalogenated analogs .

Biological Relevance: Bromine and chlorine synergistically improve metabolic stability and binding affinity in antimicrobial screens, outperforming non-chlorinated derivatives .

Synthetic Challenges : The steric bulk of halogens complicates Friedel-Crafts acylation, requiring optimized Lewis acid catalysts (e.g., AlCl₃/BF₃) compared to less-halogenated analogs .

Biological Activity

1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one is a halogenated aromatic ketone with the molecular formula C8H6BrClF and a molecular weight of 233.49 g/mol. Its unique structure, characterized by multiple halogen substituents on the phenyl ring, contributes to its diverse biological activities, making it a compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The compound features an ethanone functional group, which includes a carbonyl group (C=O) adjacent to an ethyl group. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity and potential bioactivity.

Biological Activity Overview

The biological activity of 1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one has been examined in various studies, revealing several important aspects:

  • Toxicity : The compound exhibits acute toxicity when ingested and can cause severe eye irritation, categorizing it as harmful according to safety classifications.
  • Pharmacological Potential : Preliminary findings suggest that it may interact with specific enzymes or receptors, indicating potential therapeutic effects.

Research indicates that the halogenated structure may influence the compound's interaction with biological targets. Interaction studies are essential for elucidating its mechanism of action and pharmacodynamics. Specific enzymes or receptors that may be affected include those involved in metabolic pathways relevant to disease processes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of 1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one:

Compound NameMolecular FormulaKey Features
2-Bromo-1-(2-fluorophenyl)ethanoneC8H6BrFDifferent positional isomer
4-Bromo-2-fluoroacetophenoneC8H6BrFDistinct chemical properties due to position
5-Bromo-2-fluorobenzaldehydeC7H5BrFContains an aldehyde instead of an ethanone group

These compounds exhibit varying reactivity profiles and applications, highlighting the distinctive characteristics of 1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one.

Case Studies

Several case studies have focused on the biological activity of halogenated compounds similar to 1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one:

  • Antimicrobial Activity : A study evaluated various halogenated compounds for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives demonstrated significant antibacterial activity .
  • Anticancer Properties : Another research project investigated the cytotoxic effects of halogenated aromatic ketones on cancer cell lines. The results showed that some compounds exhibited promising anticancer activity with IC50 values in the nanomolar range .
  • Enzyme Inhibition : Research on enzyme inhibitors has revealed that certain halogenated compounds can effectively inhibit specific targets involved in disease processes, suggesting potential therapeutic applications for 1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one .

Q & A

Basic: What are the recommended methods for synthesizing 1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one, and how can reaction conditions be optimized for yield?

Answer:
Synthesis typically involves halogenation or Friedel-Crafts acylation of substituted aromatic precursors. Key steps include:

  • Bromination/Chlorination: Use electrophilic substitution with Br₂ or Cl₂ in the presence of Lewis acids (e.g., FeCl₃) to introduce halogens at specific positions. Temperature control (0–25°C) minimizes side reactions .
  • Fluorination: Employ directed ortho-metalation or Balz-Schiemann reactions for precise fluorination.
  • Acylation: Introduce the acetyl group via Friedel-Crafts acylation using acetyl chloride and AlCl₃.
    Optimization: Vary catalyst loading (e.g., 1–5 mol% FeCl₃) and reaction time (2–24 hrs) to maximize yield. Monitor progress via TLC or GC-MS.

Basic: How should stock solutions of 1-(5-Bromo-2-chloro-4-fluorophenyl)ethan-1-one be prepared to ensure stability and solubility?

Answer:

  • Solubility: Dissolve in DMSO or DMF (10 mM initial concentration) with sonication at 37°C for 15–30 minutes to enhance dissolution .
  • Storage: Aliquot into single-use vials to avoid freeze-thaw degradation. Store at -80°C for ≤6 months or -20°C for ≤1 month .
  • Stability Testing: Conduct periodic HPLC analysis (C18 column, UV detection at 254 nm) to verify purity.

Advanced: What crystallographic strategies are effective in resolving the crystal structure of this compound, particularly with twinning or low-resolution data?

Answer:

  • Data Collection: Use synchrotron radiation for high-resolution data. For twinned crystals, employ the SHELXL software suite with the TWIN/BASF commands to refine twin laws and scale intensities .
  • Model Building: Combine dual-space methods (e.g., SHELXD ) for phase determination. For low-resolution data (<1.5 Å), apply charge-flipping algorithms and restraint dictionaries for bond lengths/angles .
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 values <5% for reliability.

Advanced: How can researchers resolve contradictions between computational predictions and experimental spectral data (e.g., NMR, IR)?

Answer:

  • NMR Discrepancies: Use 2D techniques (HSQC, HMBC) to assign signals. For example, the carbonyl carbon (C=O) at ~200 ppm in ¹³C NMR should correlate with adjacent aromatic protons in HSQC .
  • IR Analysis: Compare experimental carbonyl stretches (~1680 cm⁻¹) with DFT-calculated values (B3LYP/6-311+G(d,p)). Adjust for solvent effects (e.g., DMSO shifts via PCM models).
  • Dynamic Effects: Consider tautomerism or rotameric equilibria using variable-temperature NMR to identify broadening or splitting.

Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?

Answer:

  • Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate 9:1 to 7:3). Monitor fractions by TLC (Rf ~0.3–0.5).
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for slow cooling. Purity >98% is confirmed by melting point consistency (e.g., 65–67°C) .
  • HPLC: Employ reverse-phase C18 columns (acetonitrile/water mobile phase) for high-purity isolation.

Advanced: How can the compound’s interaction with biological targets (e.g., enzymes) be studied, and how are binding affinities quantified?

Answer:

  • Kinetic Assays: Use stopped-flow spectroscopy to monitor enzyme inhibition (e.g., tryptophan hydroxylase) under pseudo-first-order conditions .
  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations.
  • Isothermal Titration Calorimetry (ITC): Directly quantify ΔH and Kd values by titrating the compound into the protein solution.

Advanced: How do substituent variations (e.g., halogen position) influence reactivity and bioactivity in structure-activity relationship (SAR) studies?

Answer:

  • Halogen Effects: Compare analogs (e.g., 5-Bromo vs. 5-Chloro derivatives) in inhibition assays. Fluorine at position 4 enhances metabolic stability due to reduced CYP450 interactions .
  • Electrophilicity: Calculate Hammett σ values for substituents; electron-withdrawing groups (e.g., -Cl) increase carbonyl reactivity in nucleophilic attacks.
  • 3D-QSAR Models: Use CoMFA/CoMSIA to correlate steric/electronic descriptors with activity.

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